![molecular formula C13H18N2O4 B5719738 N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide](/img/structure/B5719738.png)
N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide: is a chemical compound characterized by the presence of a morpholine ring attached to a carboxamide group, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
- N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide
Comparison: N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-10-3-4-11(12(9-10)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYSHGYGBCULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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